1,3,2-Dioxathiolane-4-methanol 2-oxide

Description

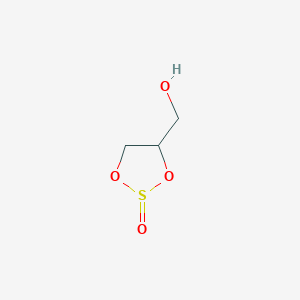

Structure

3D Structure

Properties

IUPAC Name |

(2-oxo-1,3,2-dioxathiolan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c4-1-3-2-6-8(5)7-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPAUXGFNHDOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OS(=O)O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930265 | |

| Record name | 4-(Hydroxymethyl)-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13897-37-5 | |

| Record name | 1,3,2-Dioxathiolane-4-methanol, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13897-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxathiolane-4-methanol 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013897375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hydroxymethyl)-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-dioxathiolane-4-methanol 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1,3,2 Dioxathiolane 4 Methanol 2 Oxide

Nucleophilic Ring-Opening Reactions

Cyclic sulfites are susceptible to ring-opening upon reaction with various nucleophiles. researchgate.net This reactivity is analogous to that of epoxides, making them useful for stereospecific transformations. researchgate.net The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-oxygen bond. youtube.com

The ring-opening of cyclic sulfites and their more reactive sulfate (B86663) analogs is often highly regioselective and stereoselective. niscpr.res.inunirioja.es In unsymmetrical cyclic sulfites like 1,3,2-Dioxathiolane-4-methanol 2-oxide, the nucleophile preferentially attacks the least sterically hindered carbon atom. youtube.com This is a hallmark of the SN2 mechanism, which is sensitive to steric crowding. youtube.com

For instance, in reactions with nucleophiles such as the azide (B81097) anion, the attack generally occurs at the carbon atom that does not bear the hydroxymethyl substituent, leading to a specific regioisomer. researchgate.netresearchgate.net The stereochemistry of the reaction involves an inversion of configuration at the carbon center being attacked, which is a characteristic feature of SN2 reactions. This stereospecificity is crucial in asymmetric synthesis for controlling the chirality of the product. niscpr.res.in

Both steric and electronic factors govern the regioselectivity of the nucleophilic attack. unirioja.es Steric hindrance is a primary determinant; nucleophiles approach the less substituted carbon of the dioxathiolane ring more readily. youtube.comresearchgate.net

Electronic effects also play a role, although their influence can be more subtle. Electron-withdrawing groups on the ring can activate the adjacent carbon atoms for nucleophilic attack. However, studies on related gem-disubstituted cyclic sulfates have shown that the intrinsic preference for attack at the less-substituted position can persist even against opposing electronic factors. unirioja.es The regioselectivity can sometimes be reversed based on the nature of the substituents and the reaction conditions, highlighting a complex interplay between these factors. unirioja.es

The nucleophilic ring-opening of this compound and related cyclic sulfites provides a direct route to a variety of functionalized derivatives. The reaction with sodium azide, for example, yields azido (B1232118) alcohols, which are valuable precursors for the synthesis of amino alcohols and other nitrogen-containing compounds. researchgate.netresearchgate.net

The process effectively transforms a diol, the precursor to the cyclic sulfite (B76179), into a monofunctionalized derivative where one hydroxyl group is replaced by the incoming nucleophile and the other is regenerated upon hydrolysis of the intermediate sulfate ester. researchgate.net This strategy has been widely used for the synthesis of chiral compounds, including modified sugars and natural product building blocks. researchgate.netniscpr.res.in

| Nucleophile | Typical Product | Key Features | Source |

|---|---|---|---|

| Azide (N₃⁻) | Azido alcohol | Regioselective attack at the less hindered carbon; SN2 inversion. | researchgate.netresearchgate.net |

| Halides (e.g., Cl⁻, Br⁻) | Halo alcohol | Provides access to halogenated synthons. | researchgate.net |

| Thiolates (RS⁻) | Thio alcohol | Formation of sulfur-containing molecules. | researchgate.net |

Oxidative Transformations to Cyclic Sulfates (2,2-Dioxides)

The oxidation of the sulfur(IV) atom in the cyclic sulfite to sulfur(VI) yields the corresponding cyclic sulfate (2,2-dioxide). Cyclic sulfates exhibit enhanced reactivity towards nucleophiles compared to cyclic sulfites due to the increased electrophilicity of the ring carbons. researchgate.net This transformation is a key step in many synthetic sequences, effectively activating the diol precursor for subsequent reactions. researchgate.netgoogle.com

The most common and efficient method for converting cyclic sulfites to cyclic sulfates is through ruthenium-catalyzed oxidation. researchgate.netgoogle.com This procedure typically employs a catalytic amount of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), in the presence of a stoichiometric co-oxidant. organic-chemistry.orgsciencemadness.org Sodium periodate (B1199274) (NaIO₄) is a frequently used co-oxidant in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O). google.comsciencemadness.org

The catalytic cycle involves the oxidation of the ruthenium catalyst by NaIO₄ to a high-valent ruthenium oxide species, likely ruthenium tetroxide (RuO₄). organic-chemistry.org This powerful oxidizing agent then oxidizes the cyclic sulfite to the cyclic sulfate, regenerating a lower-valent ruthenium species that re-enters the catalytic cycle. youtube.com This method is highly effective, often providing near-quantitative yields of the cyclic sulfate from the corresponding diol in a one-pot procedure. researchgate.netgoogle.com

| Catalyst | Co-oxidant | Solvent System | Typical Yield | Source |

|---|---|---|---|---|

| RuCl₃ (catalytic) | NaIO₄ | CCl₄/CH₃CN/H₂O | >90% | google.comsciencemadness.org |

| RuO₂ (catalytic) | NaIO₄ | EtOAc/H₂O | High | organic-chemistry.orgsciencemadness.org |

| RuCl₃ (catalytic) | NaOCl | Biphasic | High | google.com |

Besides ruthenium-based systems, other strong oxidizing agents can mediate the conversion of cyclic sulfites to cyclic sulfates. Potassium permanganate (B83412) (KMnO₄) is a powerful and well-known oxidant for sulfur compounds. uregina.canitrkl.ac.in The mechanism of permanganate oxidation of sulfides and sulfoxides is proposed to proceed through a 1,3-dipolar cycloaddition of the permanganate ion to the sulfur atom. uregina.ca This forms a cyclic manganese(V) intermediate, which then decomposes to yield the oxidized sulfur species (sulfone, in the case of a sulfate) and a reduced manganese species, typically MnO₂. uregina.canitrkl.ac.in

While effective, permanganate oxidations can sometimes be less selective than ruthenium-catalyzed methods and may require careful control of reaction conditions to avoid over-oxidation or side reactions. nitrkl.ac.in Other oxidants, such as those used in the Lemieux–von Rudloff oxidation, can also be employed. nih.gov

Interconversion with Related Ring Systems (e.g., Epoxides)

Cyclic sulfites and their oxidized counterparts, cyclic sulfates, are often regarded as synthetic equivalents of epoxides. bldpharm.com This equivalency stems from their ability to undergo similar ring-opening reactions with nucleophiles. The interconversion between this compound and its corresponding epoxide, glycidol (B123203), is a significant transformation that highlights this relationship.

The formation of cyclic sulfites from epoxides is a known synthetic route. niscpr.res.in Conversely, the transformation of a cyclic sulfate to an epoxide can occur under basic conditions. This process involves the attack of a hydroxide (B78521) ion on the sulfur atom, leading to the opening of the sulfate ring, followed by the subsequent loss of the sulfate group to form the epoxide. acs.org While direct studies on the interconversion of this compound to glycidol are not extensively detailed in the reviewed literature, the principles established for related cyclic sulfates suggest a plausible pathway.

The reactivity of cyclic sulfates, which are more reactive than the corresponding cyclic sulfites, has been likened to that of epoxides, but with enhanced reactivity. nih.gov This increased reactivity is attributed to ring strain and the electronic nature of the sulfate group. researchgate.net The activation of cyclic sulfites with Lewis acids can also facilitate their reaction with nucleophiles, further underscoring their role as epoxide surrogates. nih.gov

The following table summarizes the key relationships between cyclic sulfites, cyclic sulfates, and epoxides based on analogous systems.

| Compound Class | Relationship to Epoxides | Key Transformation Conditions |

| Cyclic Sulfites | Synthetic equivalents; can be synthesized from epoxides. | Reaction with SO₂, often catalyzed. niscpr.res.in |

| Cyclic Sulfates | Can be converted to epoxides. More reactive than epoxides. | Basic hydrolysis (e.g., KOH/MeOH/H₂O). acs.org |

Stereochemical Aspects in the Chemistry of 1,3,2 Dioxathiolane 4 Methanol 2 Oxide

Enantioselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure or enriched analogues of 1,3,2-Dioxathiolane-4-methanol 2-oxide is of significant interest for their use as chiral building blocks. Two primary strategies are employed to achieve this: the use of precursors from the chiral pool and the application of catalytic asymmetric methods.

A common and effective method for the synthesis of chiral 1,3,2-dioxathiolane (B15491259) 2-oxides is the utilization of readily available, enantiopure starting materials from the "chiral pool." For instance, the synthesis of the chiral analogue, (4R)-4-methyl-1,3,2-dioxathiolane-2,2-dioxide, has been accomplished, highlighting the utility of this approach. nih.govchemicalbook.com This strategy can be extended to the synthesis of (4S)-1,3,2-Dioxathiolane-4-methanol 2-oxide by starting with a suitable C3 chiral precursor.

A logical precursor for this purpose is (S)-1,2-propanediol, which is commercially available in high enantiomeric purity. The synthesis would involve the reaction of (S)-1,2-propanediol with a sulfating agent, such as thionyl chloride (SOCl₂), to form the cyclic sulfite (B76179). This reaction proceeds with the formation of two diastereomers due to the generation of a new stereocenter at the sulfur atom. The relative orientation of the sulfoxide (B87167) oxygen can be either cis or trans with respect to the substituent at the C4 position. The diastereomers can often be separated by chromatographic techniques.

Table 1: Proposed Enantioselective Synthesis via Chiral Pool Precursor

| Step | Reactants | Reagents | Product | Stereochemical Outcome |

| 1 | (S)-1,2-propanediol | Thionyl chloride (SOCl₂) | (4S)-4-methyl-1,3,2-dioxathiolane 2-oxide | Mixture of diastereomers at sulfur |

This method provides a straightforward and reliable route to chiral 1,3,2-dioxathiolane 2-oxides, with the stereochemistry at the carbon backbone being predetermined by the choice of the chiral starting material.

An alternative and powerful approach to enantioselective synthesis is the use of catalytic asymmetric dihydroxylation (AD), a method pioneered by K. Barry Sharpless for which he was awarded the Nobel Prize in Chemistry in 2001. wikipedia.org This reaction allows for the conversion of a prochiral alkene into a chiral diol with high enantioselectivity. nih.govwikipedia.org The resulting chiral diol can then be cyclized to form the desired 1,3,2-dioxathiolane 2-oxide.

For the synthesis of this compound, the starting material would be allyl alcohol. The Sharpless asymmetric dihydroxylation of allyl alcohol, using a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL in AD-mix-α and AD-mix-β, respectively) and a stoichiometric co-oxidant, would yield the corresponding chiral triol, (S)-glycerol or (R)-glycerol, depending on the ligand used. nih.govwikipedia.org

Subsequent treatment of the chiral glycerol (B35011) with thionyl chloride would lead to the formation of the target cyclic sulfite as a mixture of diastereomers at the sulfur center. The key advantage of this strategy is the ability to generate either enantiomer of the final product by simply selecting the appropriate chiral ligand.

Table 2: Proposed Enantioselective Synthesis via Catalytic Asymmetric Dihydroxylation

| Step | Starting Material | Reaction | Key Reagents | Intermediate/Product | Enantioselectivity |

| 1 | Allyl alcohol | Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-β ((DHQD)₂PHAL) | (R)-Glycerol | High ee for the (R)-enantiomer |

| 2 | (R)-Glycerol | Cyclization | Thionyl chloride (SOCl₂) | (4R)-1,3,2-Dioxathiolane-4-methanol 2-oxide | Diastereomeric mixture at sulfur |

This methodology has been successfully applied to the synthesis of various chiral diols that serve as precursors for a wide range of natural products and other biologically active molecules. nih.gov

Diastereoselective Control in Ring-Opening Reactions

Chiral 1,3,2-dioxathiolane 2-oxides, such as this compound, are valuable intermediates in organic synthesis, in part due to their ability to undergo stereocontrolled ring-opening reactions. These reactions, typically involving nucleophilic attack, can proceed with a high degree of diastereoselectivity, allowing for the transfer of chirality to the product.

The ring-opening of these cyclic sulfites can be viewed as analogous to the well-studied ring-opening of epoxides. The reaction is subject to both steric and electronic effects, and the regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the dioxathiolane ring. Nucleophilic attack can occur at either C4 or C5, and the stereochemical outcome is typically an inversion of configuration at the attacked carbon center.

The diastereoselectivity of the ring-opening is controlled by the existing stereocenters in the molecule, including the configuration at C4 and at the sulfur atom. The incoming nucleophile will preferentially attack from the less hindered face of the molecule, leading to the formation of a specific diastereomer of the product. The nature of the nucleophile and the reaction conditions also play a crucial role in determining the outcome of the reaction.

While specific studies on the diastereoselective ring-opening of this compound are not extensively documented in the available literature, the principles governing such reactions are well-established from studies on related cyclic sulfates and epoxides.

Determination of Absolute and Relative Configurations

The unambiguous determination of the absolute and relative configurations of stereoisomers of this compound is essential for understanding their chemical behavior and for their application in stereoselective synthesis. Several powerful analytical techniques are employed for this purpose.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters. nih.gov By analyzing the diffraction pattern of a crystalline sample, it is possible to establish the precise arrangement of atoms in space. For chiral molecules, the determination of the absolute configuration is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. mdpi.com The successful application of this technique, however, is contingent upon the ability to grow high-quality single crystals of the compound or a suitable derivative. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the relative configuration of diastereomers. By analyzing the coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the spatial relationships between different protons in the molecule can be elucidated. To determine the absolute configuration using NMR, it is often necessary to prepare derivatives with a chiral auxiliary of known absolute configuration, such as Mosher's acid. nih.gov Comparison of the NMR spectra of the resulting diastereomeric esters can allow for the assignment of the absolute configuration of the original alcohol. semanticscholar.org For glycerol-derived structures, specific NMR methods have been developed to determine the absolute configuration. nih.govnih.gov

Conformational Analysis of the Dioxathiolane Ring System

The five-membered 1,3,2-dioxathiolane 2-oxide ring is not planar and exists in a dynamic equilibrium of different conformations. The preferred conformation of the ring and the orientation of the substituents have a significant impact on the molecule's reactivity.

The conformational analysis of five-membered rings is more complex than that of six-membered rings due to the lower energy barriers between different conformations. The dioxathiolane ring typically adopts an envelope or a twist conformation. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two atoms are displaced on opposite sides of the plane defined by the other three.

The position of the sulfoxide oxygen (axial or equatorial with respect to the general plane of the ring) is a key feature of the conformational landscape. The relative stability of the different conformers is influenced by a combination of steric and electronic factors, including gauche interactions and dipole-dipole interactions.

NMR spectroscopy is a primary tool for studying the conformation of these molecules in solution. nih.gov The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, it is possible to gain insight into the time-averaged conformation of the dioxathiolane ring. researchgate.net Computational methods, such as density functional theory (DFT), are also employed to calculate the relative energies of different conformations and to predict their NMR parameters, providing a powerful synergy with experimental data. nih.govnih.gov Studies on related cyclic sulfites have shown that the stereochemistry at the sulfur atom significantly influences the ¹H NMR chemical shifts of the ring protons. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 1,3,2-Dioxathiolane-4-methanol 2-oxide. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as the relative stereochemistry, can be assembled.

The ¹H NMR spectrum provides critical information on the chemical environment and connectivity of protons. For this compound, the protons on the five-membered ring (at C4 and C5) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with complex splitting patterns (multiplets). The precise chemical shifts are highly dependent on the stereochemistry at the sulfur atom; the orientation of the exocyclic S=O bond (axial or equatorial) exerts a significant anisotropic effect, causing notable shifts in the resonance of nearby protons. researchgate.netacs.org The protons of the hydroxymethyl side chain (-CH₂OH) would also be expected to be diastereotopic, appearing as a complex multiplet, further coupled to the proton at C4.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The three carbon atoms of the core structure (C4, C5, and the hydroxymethyl carbon) are expected to show distinct signals. The chemical shifts of the ring carbons, C4 and C5, are particularly informative about the ring conformation and substitution pattern. lookchem.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous cyclic sulfites. Actual values may vary based on solvent and stereoisomer.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H on C4 | ¹H | 4.5 - 5.2 | m | Complex multiplet due to coupling with C5 and CH₂ protons. |

| H's on C5 | ¹H | 4.0 - 4.8 | m | Two diastereotopic protons, each a complex multiplet. |

| H's on CH₂ | ¹H | 3.6 - 4.1 | m | Diastereotopic protons coupled to H on C4. |

| H on OH | ¹H | Variable | br s | Broad singlet, position is concentration and solvent dependent. |

| C4 | ¹³C | 75 - 85 | - | Shift influenced by both oxygen and sulfur. |

| C5 | ¹³C | 65 - 75 | - | Shift influenced by neighboring oxygen. |

| CH₂ | ¹³C | 60 - 70 | - | Typical range for a primary alcohol carbon. |

While 1D NMR suggests the basic structure, 2D NMR techniques are indispensable for confirming assignments and establishing stereochemistry. researchgate.net

Heteronuclear Correlation (HETCOR/HSQC): A Heteronuclear Single Quantum Coherence (HSQC) experiment is used to correlate each proton signal directly to the carbon atom to which it is attached. This allows for the unambiguous assignment of the ¹H and ¹³C signals for the C4, C5, and side-chain methylene (B1212753) groups. researchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) is the most powerful NMR method for determining the relative configuration of the stereocenters (at C4 and the sulfur atom). kau.edu.sayoutube.com This technique detects protons that are close to each other in space (typically <5 Å), regardless of whether they are connected through bonds. youtube.com A key application would be to observe the NOE correlation between the proton at C4 and one of the protons at C5. The presence or absence of an NOE signal between the protons on the ring and the side chain can definitively establish the cis or trans relationship between the hydroxymethyl group and the exocyclic S=O bond, thus assigning the diastereomer. researchgate.netkau.edu.sa

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. electronicsandbooks.com

The IR spectrum of this compound is expected to be dominated by several key absorptions. The most diagnostic feature for the cyclic sulfite (B76179) moiety is the strong S=O stretching vibration, which typically appears in the 1200-1250 cm⁻¹ region. researchgate.net The presence of the hydroxymethyl group would be confirmed by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching mode of an alcohol, and C-O stretching bands between 1000-1100 cm⁻¹. libretexts.orglibretexts.org C-H stretching vibrations for the sp³-hybridized carbons are expected in the 2850-3000 cm⁻¹ range. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands from C-C and C-O single bond stretches and various bending vibrations, which are unique to the specific molecule. libretexts.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch | 3600 - 3200 | Strong, Broad |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium |

| S=O (Sulfite) | Stretch | 1250 - 1200 | Strong |

| C-O (Alcohol) | Stretch | 1100 - 1000 | Strong |

| C-O (Ether-like) | Stretch | 1150 - 1050 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₃H₆O₄S), the monoisotopic mass is 137.9987 Da. uni.lu

In a high-resolution mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to this exact mass, confirming the elemental composition. The fragmentation pattern under electron ionization (EI) can be predicted based on the structure. Common fragmentation pathways would likely include:

α-cleavage: Loss of the hydroxymethyl side chain (•CH₂OH, 31 Da) or the C4-C5 bond.

Loss of Neutral Molecules: Elimination of sulfur monoxide (SO, 48 Da) or sulfur dioxide (SO₂, 64 Da) from the ring is a characteristic fragmentation for cyclic sulfites. nist.gov

Side Chain Fragmentation: Loss of water (H₂O, 18 Da) from the molecular ion is also possible. docbrown.info

Table 3: Predicted Mass Spectrometry Adducts and Fragments for this compound Source: Predicted data from PubChem. uni.lu

| Ion/Fragment | Formula | Predicted m/z | Note |

| [M]⁺˙ | [C₃H₆O₄S]⁺˙ | 137.9987 | Molecular Ion |

| [M+H]⁺ | [C₃H₇O₄S]⁺ | 139.0060 | Protonated Molecule |

| [M+Na]⁺ | [C₃H₆O₄SNa]⁺ | 160.9879 | Sodiated Adduct |

| [M-CH₂OH]⁺ | [C₂H₃O₃S]⁺ | 107.9803 | Loss of hydroxymethyl radical |

| [M-SO]⁺˙ | [C₃H₆O₃]⁺˙ | 90.0317 | Loss of sulfur monoxide |

X-ray Crystallography for Solid-State Structure and Ring Geometry

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine the three-dimensional arrangement of every atom.

The resulting crystal structure would provide:

Unambiguous Stereochemistry: It would confirm the relative configuration of the substituents on the ring, definitively showing the cis or trans relationship between the S=O group and the C4-methanol group. researchgate.net

Absolute Configuration: If a chiral starting material is used or if anomalous dispersion methods are employed, the absolute configuration (R/S) at both the C4 and sulfur stereocenters can be determined.

Ring Conformation: The precise bond lengths, bond angles, and torsional angles would reveal the exact conformation of the five-membered dioxathiolane ring, which typically adopts an envelope or twist (half-chair) conformation. electronicsandbooks.com

Intermolecular Interactions: The crystal packing would reveal information about hydrogen bonding (involving the -OH group) and other intermolecular forces that govern the solid-state structure. weizmann.ac.il

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

Given the presence of two stereocenters, this compound is a chiral molecule. Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub This technique is exceptionally sensitive to the absolute configuration of the stereocenters. nih.govmtoz-biolabs.com

The determination of the absolute configuration using ECD involves a combination of experimental measurement and theoretical calculation. nih.gov The experimental ECD spectrum is recorded, showing positive and/or negative bands (Cotton effects) at specific wavelengths. Subsequently, quantum chemical calculations, typically using time-dependent density functional theory (TDDFT), are performed for all possible stereoisomers (e.g., (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R)). The calculated ECD spectrum for each isomer is then compared to the experimental spectrum. The absolute configuration is assigned based on the isomer whose calculated spectrum provides the best match with the experimental data. nih.gov This approach provides a powerful, non-destructive method for assigning the absolute stereochemistry when crystallographic methods are not feasible.

Computational Chemistry and Theoretical Modeling of 1,3,2 Dioxathiolane 4 Methanol 2 Oxide

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Currently, there are no specific Density Functional Theory (DFT) studies available in the public domain that focus on the molecular structure and reactivity of 1,3,2-Dioxathiolane-4-methanol 2-oxide. DFT calculations are a fundamental approach in computational chemistry used to investigate the electronic structure of many-body systems. pnnl.gov Such studies would typically involve geometry optimization to determine the most stable three-dimensional arrangement of atoms, as well as calculations of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's reactivity.

Elucidation of Reaction Mechanisms and Transition States

Detailed computational elucidation of reaction mechanisms and the identification of transition states for reactions involving this compound are not present in the available literature. Theoretical studies in this area would aim to map out the potential energy surface for a given reaction, identifying the lowest energy path from reactants to products. pnnl.gov This involves locating and characterizing the geometry and energy of transition state structures, which are the energy maxima along the reaction coordinate. Understanding the transition state is crucial for determining the kinetics and feasibility of a chemical reaction.

Investigation of Regioselectivity and Stereoselectivity through Computational Approaches

There is a lack of specific computational investigations into the regioselectivity and stereoselectivity of reactions involving this compound. Computational approaches, particularly DFT, are instrumental in predicting the outcomes of reactions where multiple products can be formed. pnnl.gov By calculating the activation energies for the formation of different regioisomers or stereoisomers, researchers can predict which product is kinetically favored. These calculations provide a theoretical basis for experimentally observed selectivities.

Solvation Effects on Reactivity and Energetics

Specific studies on the influence of solvation on the reactivity and energetics of this compound have not been found in the public domain. The surrounding solvent can significantly impact chemical reactions by stabilizing or destabilizing reactants, products, and transition states. pnnl.gov Computational models can account for these effects using either implicit solvation models, where the solvent is treated as a continuous medium, or explicit solvation models, where individual solvent molecules are included in the calculation. Such studies are vital for accurately predicting reaction outcomes in solution.

Strategic Applications in Complex Molecule Synthesis

Utility as Epoxide Equivalents in Organic Transformations

Cyclic sulfates, such as 1,3,2-Dioxathiolane-4-methanol 2-oxide, are often considered superior synthetic equivalents of epoxides due to their enhanced reactivity towards nucleophiles. This heightened reactivity stems from the sulfate (B86663) group being an excellent leaving group, facilitating ring-opening reactions under milder conditions than those typically required for epoxides. The ring-opening of this compound with a variety of nucleophiles proceeds via an SN2 mechanism, leading to the formation of 1,2-disubstituted glycerol (B35011) derivatives with well-defined stereochemistry.

Table 1: Comparison of Reactivity between Epoxides and Cyclic Sulfates

| Feature | Epoxides (e.g., Glycidol) | Cyclic Sulfates (e.g., this compound) |

|---|---|---|

| Leaving Group | Alkoxide (poor) | Sulfate (excellent) |

| Reactivity | Less reactive, often requires acid or base catalysis | Highly reactive, reactions proceed under mild conditions |

| Regioselectivity | Can be variable depending on conditions | Generally high, attack at the less substituted carbon |

| Product of Ring-Opening | 1,2-diol (after workup) | Acyclic sulfate ester (hydrolyzed to 1,2-diol) |

Generation of Chiral Synthons and Building Blocks

Derived from the chiral pool, specifically from glycerol, this compound can be prepared in enantiomerically pure forms, namely (R)- and (S)-isomers. These chiral cyclic sulfates serve as valuable building blocks for the asymmetric synthesis of a wide range of complex molecules. The stereochemistry of the starting cyclic sulfate dictates the absolute configuration of the product, allowing for the synthesis of specific stereoisomers.

A prominent application of chiral this compound is in the synthesis of enantiopure β-adrenergic blockers. For instance, the synthesis of (S)-propranolol, a widely used medication for cardiovascular diseases, can be achieved by the nucleophilic ring-opening of (R)-4-(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide with 1-naphthol, followed by reaction with isopropylamine. This approach provides a stereochemically defined route to the desired (S)-enantiomer.

The enzymatic kinetic resolution of racemic glycerol-derived cyclic carbonates, which are precursors to the cyclic sulfates, offers another efficient method to access these chiral synthons. This chemoenzymatic approach allows for the separation of enantiomers, providing access to both (R)- and (S)-1,3,2-Dioxathiolane-4-methanol 2-oxide for use in stereoselective synthesis.

Role in the Synthesis of Functionalized Heterocycles

The high reactivity of this compound makes it a valuable precursor for the synthesis of various functionalized heterocycles. The ring-opening reaction with dinucleophiles or with nucleophiles that can undergo subsequent intramolecular cyclization provides a straightforward route to five- and six-membered heterocyclic rings.

For example, reaction with primary amines can lead to the formation of morpholine derivatives. The initial nucleophilic attack of the amine on the cyclic sulfate opens the ring, and subsequent intramolecular cyclization via displacement of the sulfate group by the newly introduced amino alcohol functionality yields the morpholine ring. Similarly, reaction with ambident nucleophiles can lead to the formation of other important heterocyclic scaffolds.

The synthesis of thiomorpholines can be achieved using a similar strategy, by employing amino-thiols as the nucleophile. The initial ring-opening by the thiol group, followed by intramolecular cyclization of the resulting amino-sulfate intermediate, would furnish the thiomorpholine ring system. This methodology provides a versatile entry to these important classes of heterocycles, which are prevalent in many biologically active molecules.

Alkylation of Alcohols, Amines, and Thiols using Cyclic Sulfate Intermediates

This compound is a potent alkylating agent for a variety of nucleophiles, including alcohols, amines, and thiols. The reaction involves the nucleophilic attack on one of the carbon atoms of the cyclic sulfate, leading to the opening of the ring and the formation of a new carbon-nucleophile bond. The resulting product is a sulfate ester, which can be considered a "soft" alkylation, as the sulfate group can be readily removed by hydrolysis if desired.

Table 2: Alkylation of Various Nucleophiles with this compound

| Nucleophile | Product after Ring-Opening | Potential Final Product after Hydrolysis |

|---|---|---|

| Alcohols (ROH) | Alkyl sulfate ester | 1-O-Alkylglycerol |

| Amines (RNH2) | Amino sulfate ester | 1-Amino-2,3-propanediol derivative |

| Thiols (RSH) | Thioether sulfate ester | 1-S-Alkyl-2,3-propanediol |

This alkylation method is particularly useful for introducing a functionalized three-carbon unit into a molecule. The primary hydroxyl group on the this compound can be further modified before or after the alkylation reaction, adding to the synthetic versatility of this reagent. For instance, the alkylation of phenols with this cyclic sulfate provides a route to aryloxypropanolamine derivatives, a structural motif found in many pharmaceutical agents.

Precursors for Specialized Chemical Materials (e.g., Sulfonate Surfactants)

The bio-based origin of this compound, being derived from glycerol, makes it an attractive starting material for the synthesis of "green" or sustainable chemical materials. A significant application in this area is the production of sulfonate surfactants.

The reaction of this compound with long-chain fatty amines or alcohols leads to the formation of anionic or zwitterionic surfactants. researchgate.net For example, the ring-opening with a tertiary amine results in the formation of a zwitterionic sulfobetaine-type surfactant. These glycerol-based surfactants are often biodegradable and have a lower environmental impact compared to their petrochemical-based counterparts.

The synthesis of amphoteric surfactants is also possible through the nucleophilic opening of the cyclic sulfate with a fatty amine, followed by further functionalization. The resulting surfactants exhibit excellent surface-active properties and can be used in a variety of applications, from personal care products to industrial formulations. The use of this renewable building block aligns with the principles of green chemistry, providing a sustainable alternative for the production of specialized chemical materials. researchgate.netrpi.edu

Research on Derivatives and Analogues of 1,3,2 Dioxathiolane 4 Methanol 2 Oxide

Synthesis and Reactivity of Substituted Dioxathiolane Systems

The synthesis of substituted 1,3,2-dioxathiolane (B15491259) 2-oxide systems generally follows established protocols for cyclic sulfite (B76179) formation, primarily through the reaction of vicinal diols with thionyl chloride (SOCl₂) in the presence of a base to neutralize the HCl byproduct. The reactivity of these systems is dominated by the electrophilic nature of the sulfur atom and the carbon atoms of the ring, making them susceptible to nucleophilic attack.

A significant area of research has focused on the synthesis of derivatives with electron-withdrawing or -donating groups at the 4- and/or 5-positions of the dioxathiolane ring. These substituents can significantly influence the stereochemistry and rate of nucleophilic substitution reactions. For instance, asymmetric syntheses of enantiomerically pure 4-(trifluoromethyl)- and 4-(trichloromethyl)-2,2-dioxo-1,3,2-dioxathiolanes have been achieved. These syntheses typically involve catalytic asymmetric dihydroxylation of a corresponding alkene, followed by cyclization with sulfuryl chloride. The resulting cyclic sulfates are valuable chiral synthons, as they undergo ring-opening reactions with various nucleophiles. researchgate.net

The reactivity of substituted dioxathiolane systems is characterized by nucleophilic ring-opening reactions. The regioselectivity of this attack is influenced by both steric and electronic factors. Nucleophiles can attack at either the carbon atoms of the ring or the sulfur atom. For example, the reaction of cyclic sulfates with nucleophiles like fluoride (B91410) or phenoxide ions has been studied, demonstrating that these reactions are sensitive to steric hindrance and electronic effects, often proceeding with a high degree of regioselectivity. researchgate.net

Below is a table summarizing the synthesis of representative substituted dioxathiolane systems:

| Starting Material | Reagents | Product | Key Findings |

| 3,3,3-Trifluoropropene | Catalytic Asymmetric Dihydroxylation, SO₂Cl₂ | 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide | Provides access to important chiral synthons. researchgate.net |

| 3,3,3-Trichloropropene | Catalytic Asymmetric Dihydroxylation, SO₂Cl₂ | 4-(Trichloromethyl)-1,3,2-dioxathiolane 2,2-dioxide | The cyclic sulfate (B86663) can be opened by various nucleophiles. researchgate.net |

| Vicinal Diols | Thionyl Chloride (SOCl₂) | Substituted 1,3,2-Dioxathiolane 2-oxides | General method for the formation of cyclic sulfites. |

Exploration of Homologous Cyclic Sulfites and Sulfates

Research has extended to the synthesis and reactivity of homologous cyclic sulfites and sulfates, namely six-membered (1,3,2-dioxathianes) and seven-membered (1,3,2-dioxathiepanes) ring systems. These larger ring systems offer different conformational flexibility and reactivity profiles compared to their five-membered counterparts.

The synthesis of six-membered cyclic sulfites often involves the reaction of 1,3-diols with thionyl chloride. The stereochemistry of the resulting diastereomeric sulfites can be influenced by the substitution pattern on the diol. The reactivity of these six-membered rings towards nucleophilic attack can be less facile than that of the five-membered systems due to increased ring strain in the transition state.

Seven-membered and larger cyclic sulfates have been generated through methods such as halocyclization of unsaturated monosulfates. This approach allows for the formation of ring systems that are difficult to access through the traditional oxidation of cyclic sulfites. The reactivity of these larger rings in nucleophilic substitution reactions is an area of ongoing investigation.

The table below provides examples of the synthesis of homologous cyclic sulfites and sulfates:

| Ring System | Starting Material | Reagents | Product |

| Six-membered | 1,3-Propanediol | SOCl₂ | 1,3,2-Dioxathiane 2-oxide |

| Six-membered | 1,3-Butanediol | SOCl₂ | 4-Methyl-1,3,2-dioxathiane 2-oxide |

| Seven-membered | Unsaturated monosulfates | Halogenating agent | Substituted 1,3,2-Dioxathiepane 2,2-dioxides |

Design and Synthesis of Novel Chemical Probes

The inherent reactivity of the cyclic sulfite and sulfate moieties makes them attractive scaffolds for the design and synthesis of novel chemical probes. These probes are often designed to react with specific analytes or enzymes, leading to a detectable signal, such as a change in fluorescence.

Activity-based probes are a class of chemical tools that covalently modify the active site of a specific enzyme, allowing for its detection and characterization. The electrophilic nature of cyclic sulfates makes them suitable for use as "warheads" in activity-based probes targeting enzymes with nucleophilic residues in their active sites, such as sulfatases. snu.ac.kr Upon enzymatic cleavage of a recognition element on the probe, the cyclic sulfate can react with a nearby nucleophile, leading to irreversible inhibition and often a fluorescent signal.

Fluorescent probes for the detection of small molecules, such as sulfite, have also been developed. researchgate.net While not directly derived from 1,3,2-dioxathiolane-4-methanol 2-oxide, the design principles often involve a reaction that is selective for the target analyte and results in a change in the photophysical properties of a fluorophore. The hydroxymethyl group of this compound offers a convenient handle for the attachment of fluorophores or other recognition elements, making it a potentially valuable building block for the synthesis of novel probes. The reactivity of the cyclic sulfite itself could also be harnessed as the sensing mechanism.

The development of such probes often involves a modular synthesis where the core scaffold (the cyclic sulfite or sulfate), a recognition element, and a reporter (e.g., a fluorophore) are linked together.

Natural Occurrence and Biosynthetic Pathways of 1,3,2 Dioxathiolane 4 Methanol 2 Oxide

The presence of 1,3,2-Dioxathiolane-4-methanol 2-oxide in nature is a relatively recent discovery, with specific botanical sources being identified through modern analytical techniques. The investigation into its biosynthesis is still in its nascent stages, with proposed pathways being inferred from general principles of plant sulfur metabolism.

Isolation and Identification from Botanical Sources (e.g., Crataegus monogyna)

Scientific research has confirmed the presence of this compound in Crataegus monogyna, commonly known as common hawthorn. In a study focused on the antioxidant properties of this plant, the compound was identified as a component of an antioxidant-rich fraction derived from an ethanolic extract of the fruit. The identification was achieved through a sophisticated analytical method known as gas chromatography-tandem mass spectrometry (GC-MS/MS), which allows for the precise determination of the chemical structure of compounds within a complex mixture.

This discovery highlights the potential for other plant species to synthesize this and structurally related compounds. The role of this compound within the plant itself is not yet fully understood, though its presence in an antioxidant fraction suggests a potential role in mitigating oxidative stress.

Postulated Biosynthetic Routes and Metabolic Transformations

While the precise enzymatic steps leading to the synthesis of this compound in plants have not been elucidated, a plausible biosynthetic pathway can be postulated based on known biochemical reactions and the compound's chemical structure.

Postulated Biosynthetic Route:

The structure of this compound suggests that its backbone is derived from glycerol (B35011), a common and central metabolite in plants. The biosynthesis is likely to involve the following key steps:

Activation of Sulfate (B86663): Plants assimilate inorganic sulfate from the soil, which is then activated in a series of enzymatic steps. The initial activation involves the reaction of sulfate with ATP to form adenosine-5'-phosphosulfate (APS).

Reduction of Activated Sulfate: APS is then reduced to sulfite (B76179) (SO₃²⁻). This sulfite is a key intermediate in the formation of various sulfur-containing compounds.

Reaction with a Glycerol Derivative: It is postulated that a derivative of glycerol, such as glycerol-3-phosphate or dihydroxyacetone phosphate, serves as the three-carbon backbone. An enzyme, likely a sulfotransferase, could catalyze the reaction between the glycerol derivative and an activated form of sulfite, possibly thionyl chloride (SOCl₂) produced enzymatically, or another sulfurylating agent. This reaction would form the cyclic sulfite ester structure. The formation of cyclic sulfites from diols and thionyl chloride is a known chemical synthesis, suggesting a possible analogous enzymatic reaction in plants.

Postulated Metabolic Transformations:

Once synthesized, this compound is likely subject to metabolic turnover. The metabolic fate of this compound in plants is currently unknown, but potential transformations can be inferred from the chemical reactivity of cyclic sulfites.

Hydrolysis: The cyclic sulfite ester bond is susceptible to hydrolysis, which would open the ring to form a diol sulfate. This reaction could be either enzymatic or non-enzymatic.

Oxidation: The sulfur atom in the sulfite ester is in the +4 oxidation state and could be further oxidized to the +6 state, forming a cyclic sulfate. This would likely be an enzyme-catalyzed reaction.

Conjugation: The primary alcohol group of the molecule could undergo conjugation reactions, such as glycosylation or acylation. These modifications are common in plant secondary metabolism and often serve to alter the solubility, transport, and storage of compounds.

Degradation: The entire molecule could be degraded into smaller components that can be re-assimilated into primary metabolic pathways. The carbon skeleton could enter glycolysis, while the sulfur could be released as sulfate.

Further research, including isotopic labeling studies and the identification of the specific enzymes involved, is necessary to confirm these postulated biosynthetic and metabolic pathways. The discovery of this compound in Crataegus monogyna opens up a new area of investigation into the diversity and function of sulfur-containing compounds in the plant kingdom.

Future Perspectives and Emerging Research Avenues

Development of More Selective and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of processes that are not only efficient but also environmentally benign. For a chiral molecule like 1,3,2-Dioxathiolane-4-methanol 2-oxide, this translates to a focus on enantioselective and sustainable synthetic routes.

The table below summarizes potential sustainable synthetic routes that could be adapted for the synthesis of this compound.

| Synthetic Approach | Key Features | Potential Advantages | Reference for Analogy |

| Electrochemical Synthesis | Utilizes diols and SO2 stock solutions in a quasi-divided cell setup. | Avoids harsh reagents, potential for high yields. | rsc.org |

| Biocatalytic Routes | Enzymatic synthesis of chiral diol precursors. | High enantioselectivity, use of renewable resources. | ucl.ac.uk |

| Green Catalytic Approaches | Metal-free catalysts, use of hypervalent iodine. | Reduced metal contamination, milder reaction conditions. | mdpi.com |

Advanced Understanding of Structure-Reactivity Relationships

A deeper comprehension of the relationship between the three-dimensional structure of this compound and its chemical reactivity is paramount for its effective utilization as a synthetic intermediate. The conformation of the five-membered dioxathiolane ring and the orientation of the exocyclic methanol (B129727) group significantly influence its reactivity towards nucleophiles. researchgate.net

Future research will likely employ a combination of experimental and computational methods to elucidate these relationships. High-resolution NMR spectroscopy and X-ray crystallography can provide detailed insights into the conformational preferences of the molecule in different environments. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways and transition states for nucleophilic ring-opening reactions. This can help in predicting regioselectivity and stereochemical outcomes with greater accuracy. omicsonline.org Such studies will be crucial for designing synthetic strategies that exploit the inherent reactivity of the cyclic sulfite (B76179) moiety for the stereocontrolled synthesis of complex molecules.

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, which offers numerous advantages in terms of safety, efficiency, and scalability. omicsonline.orgacs.orgchemh.comcapes.gov.brneuroquantology.com The synthesis of related compounds like 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide (DTD) has already been successfully demonstrated using microreactor technology, achieving high yields and excellent process control. rsc.org

The integration of the synthesis of this compound into flow chemistry platforms is a logical and promising future direction. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly important for handling potentially exothermic reactions and unstable intermediates. rsc.org

Furthermore, the combination of flow chemistry with automated platforms and machine learning algorithms can accelerate reaction optimization and the synthesis of compound libraries. nih.govchemrxiv.orgrsc.orgresearchgate.netrsc.org Automated systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify the optimal parameters for yield and selectivity. This high-throughput approach will be invaluable for exploring the synthetic potential of this compound and its derivatives.

Exploration of Novel Catalytic Systems

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems will undoubtedly expand the synthetic utility of this compound. A key transformation for this compound is its potential oxidation to the corresponding cyclic sulfate (B86663), which is a highly reactive intermediate. researchgate.net

Future research will focus on discovering new catalysts for the efficient and selective oxidation of the cyclic sulfite. This includes the exploration of both homogeneous and heterogeneous catalysts. High-throughput screening techniques can be employed to rapidly evaluate large libraries of potential catalysts for this transformation. nih.gov Biocatalytic approaches, using enzymes such as cyclohexanone (B45756) monooxygenase, have shown promise for the enantioselective oxidation of cyclic sulfites and represent a green and highly selective alternative to traditional chemical methods. rsc.org

The development of catalysts that can mediate the stereoselective ring-opening of this compound with a variety of nucleophiles is another important research avenue. This would allow for the creation of a diverse range of chiral building blocks from a single precursor.

The following table outlines emerging catalytic approaches relevant to the chemistry of this compound.

| Catalytic Transformation | Catalyst Type | Potential Advantages | Reference for Analogy |

| Oxidation to Cyclic Sulfate | Metal-based catalysts (e.g., Ru, V), Biocatalysts (e.g., monooxygenases) | High efficiency, potential for enantioselectivity, milder conditions. | nih.govrsc.org |

| Ring-Opening Reactions | Lewis acids, organocatalysts | Control of regioselectivity and stereoselectivity. | kiesslinglab.com |

| Functional Group Transformations | Transition metal catalysts | Derivatization of the methanol moiety. | mdpi.com |

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique combination of a reactive cyclic sulfite and a functionalizable methanol group makes this compound a valuable chiral building block with the potential for application in a variety of emerging chemical fields. enamine.net

In medicinal chemistry, this compound can serve as a precursor for the synthesis of novel, stereochemically defined drug candidates. The dioxathiolane ring can act as a bioisostere for other functional groups or as a reactive handle for the introduction of pharmacophoric elements. A patent has already described 1,3,2-dioxathiolane oxide derivatives with potential inhibitory activity against thiol proteases. google.com

In the field of carbohydrate chemistry, cyclic sulfates derived from diols are widely used as versatile intermediates for the synthesis of modified sugars. chemh.com By analogy, this compound and its corresponding sulfate could be employed in the synthesis of novel sugar analogues with potential applications as enzyme inhibitors or therapeutic agents.

Furthermore, the primary alcohol functionality allows for the incorporation of this chiral building block into polymers and materials, potentially imparting unique properties to the resulting macromolecules. The development of new synthetic routes to chiral C4 building blocks from readily available starting materials is an active area of research with applications in the synthesis of polyhydroxylated alkaloids. rsc.org

Q & A

Q. What are the established synthetic routes for preparing 1,3,2-dioxathiolane-4-methanol 2-oxide, and how can purity be optimized?

The compound is synthesized via esterification of diols with sulfuryl chloride derivatives. Cyclic sulfites (1,3,2-dioxathiolane 2-oxides) are typically formed by reacting 1,2-diols with thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. For purification, column chromatography using silica gel with chloroform or chloroform/phenol mixtures is recommended to isolate the product from byproducts like deoxygenated derivatives . Analytical techniques like TLC and HPLC ensure purity validation.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR : H and C NMR can identify the dioxathiolane ring protons (δ 4.5–5.5 ppm for methylene groups) and methanol substituents.

- IR : Key bands include S=O stretching (~1200 cm) and C-O-C vibrations (~1050 cm) .

- X-ray crystallography : Resolves ring conformation and stereochemistry, as demonstrated for structurally related sulfamidates .

Q. How does the reactivity of this compound compare to epoxides in ring-opening reactions?

The compound acts as a sulfite ester analog, undergoing nucleophilic ring-opening at the sulfur center. For example, amines or alcohols attack the electrophilic sulfur, leading to sulfonate intermediates. Unlike epoxides, its reactivity is modulated by the electron-withdrawing S=O group, requiring milder conditions for ring-opening .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation reactions in similar cyclic sulfites?

Electrophilic halogenation (e.g., Br₂ or Cl₂) occurs at the α-position to the sulfur atom. In reactions with Br₂/K₂CO₃, bromination proceeds via an electrophilic substitution mechanism, forming 6-bromo derivatives with >70% yield. Steric and electronic factors dictate regioselectivity, as evidenced by studies on triazine oxides .

Q. Can computational methods (e.g., DFT) predict tautomerization or nonlinear optical (NLO) properties of this compound?

Density functional theory (DFT) calculations can model tautomerization pathways and hyperpolarizability for NLO applications. For example, vibrational spectra and molecular docking studies on analogous oxazaphosphorinane oxides reveal charge distribution and reactive sites, guiding experimental design .

Q. Is there evidence of mutagenic potential for 1,3,2-dioxathiolane derivatives, and what structural alerts should be considered?

Current data on aromatic N-oxides (e.g., triazine oxides) show no inherent mutagenicity unless paired with other alerts (e.g., nitro groups). For sulfur-containing oxides like this compound, mutagenicity studies are limited, but the absence of aromatic amines or nitro groups suggests low risk. Regulatory assessments should include Ames tests to confirm .

Q. What catalytic or pharmaceutical applications are feasible for this compound?

- Catalysis : Analogous dioxaphosphorinane oxides catalyze heterocycle synthesis (e.g., benzimidazoles) via Lewis acid activation .

- Drug synthesis : Cyclic sulfamidates are precursors to amino alcohols in anticancer agents (e.g., cyclophosphamide analogs). Functionalization of the methanol group enables prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.